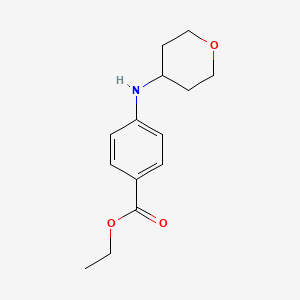
Ethyl 4-(oxan-4-ylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(oxan-4-ylamino)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with an oxan-4-ylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(oxan-4-ylamino)benzoate typically involves the esterification of 4-(oxan-4-ylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as modified clay, can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(oxan-4-ylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(oxan-4-ylamino)benzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
Hydrolysis: 4-(oxan-4-ylamino)benzoic acid and ethanol.
Reduction: 4-(oxan-4-ylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(oxan-4-ylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as flexibility and thermal stability.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industrial Applications: The compound can be used in the formulation of coatings, adhesives, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-(oxan-4-ylamino)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl 4-(oxan-4-ylamino)benzoate can be compared with other benzoate esters and related compounds:
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic, this compound has a similar ester structure but lacks the oxan-4-ylamino substituent.
Ethyl 4-hydroxybenzoate: Commonly used as a preservative, this compound has a hydroxyl group instead of the oxan-4-ylamino group.
Ethyl 4-(chloroacetyl)amino benzoate: This compound has a chloroacetyl group, which imparts different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substituent, which can confer distinct chemical and biological properties compared to other benzoate esters.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
ethyl 4-(oxan-4-ylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-2-18-14(16)11-3-5-12(6-4-11)15-13-7-9-17-10-8-13/h3-6,13,15H,2,7-10H2,1H3 |
Clé InChI |
VREUIGREOOLGOF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


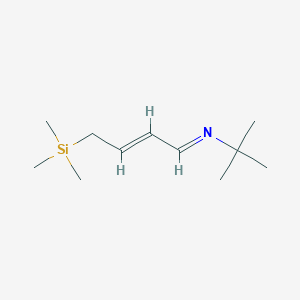

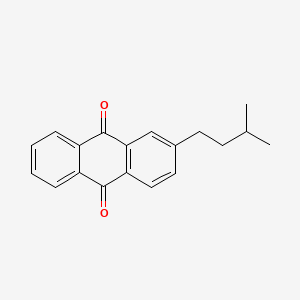

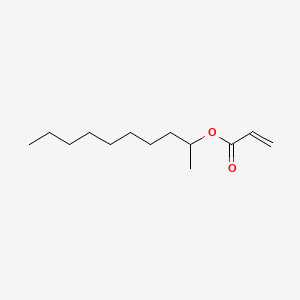
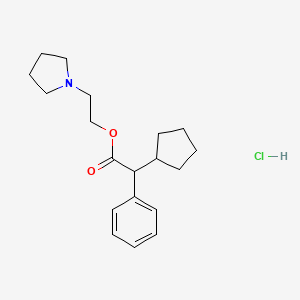

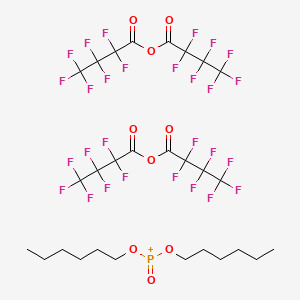
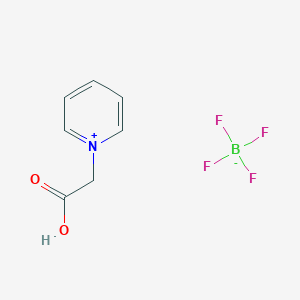
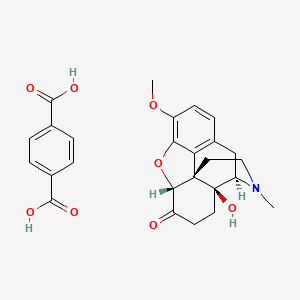
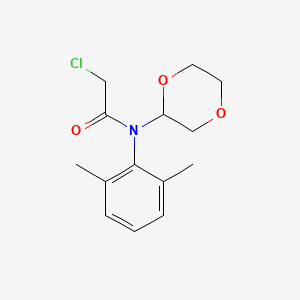

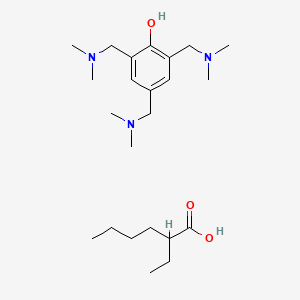
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
